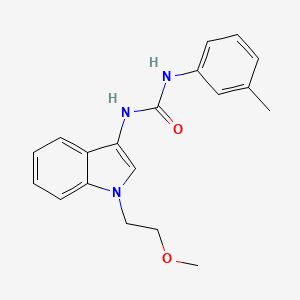

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea

Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea is a urea derivative featuring a substituted indole core. The indole nitrogen is modified with a 2-methoxyethyl group, while the urea moiety is linked to a meta-tolyl (m-tolyl) aromatic ring.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-6-5-7-15(12-14)20-19(23)21-17-13-22(10-11-24-2)18-9-4-3-8-16(17)18/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGNVOVFQGJAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole derivative and the tolyl isocyanate.

Reaction Conditions: The indole derivative is reacted with the tolyl isocyanate in the presence of a suitable base, such as triethylamine, under an inert atmosphere. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Purification: The resulting product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Indole-Urea Derivatives

1-((2-Butyryl-1-tosyl-1H-indol-3-yl)methyl)-1,3-dimethylurea (6c)

- Structural Differences :

- Indole N-substituent: Tosyl (sulfonyl) and butyryl groups instead of 2-methoxyethyl.

- Urea substituents: Two methyl groups (1,3-dimethyl) vs. m-tolyl.

- Impact on Properties :

- The tosyl group increases molecular weight (485.54 g/mol) and reduces solubility (0.08 mg/mL predicted) due to higher lipophilicity (logP ≈ 4.5).

- The methyl groups on urea may reduce steric hindrance compared to the bulky m-tolyl group.

1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea (PubChem )

- Structural Differences :

- Urea substituent: 1-methylindole replaces m-tolyl.

- Impact on Properties :

- Lower molecular weight (289.34 g/mol) and logP (2.9) enhance aqueous solubility (0.20 mg/mL predicted).

- Reduced aromaticity may decrease target binding affinity compared to m-tolyl derivatives.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (Compound 2, )

- Structural Differences: Urea substituent: Electron-withdrawing 3,5-bis(trifluoromethyl)phenyl vs. electron-donating m-tolyl.

- Impact on Properties :

- CF3 groups increase lipophilicity (logP ≈ 4.8) and reduce solubility (0.05 mg/mL predicted).

- Electron-withdrawing effects may alter hydrogen-bonding capacity and target interactions.

Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 325.36 | 3.2 | 0.15 |

| 6c () | 485.54 | 4.5 | 0.08 |

| Compound 2 () | 384.28 | 4.8 | 0.05 |

| Compound | 289.34 | 2.9 | 0.20 |

- Analysis: The target compound’s logP (3.2) balances lipophilicity and solubility, making it more drug-like than 6c or Compound 2. The m-tolyl group enhances aromatic interactions in target binding compared to non-aromatic substituents.

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the indole derivative class. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by an indole core, a methoxyethyl group, and a m-tolyl urea moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methylphenyl)urea |

| Molecular Formula | C19H21N3O2 |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 922896-76-2 |

The biological activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The indole core can interact with various enzymes, potentially inhibiting their activity. For instance, it has been studied for its effects on cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.

- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, modulating processes such as apoptosis and cell proliferation.

Anticancer Activity

Research has indicated that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.5 |

| HeLa (Cervical Cancer) | 6.2 |

These results suggest that the compound might induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that it could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that the compound can reduce inflammation markers in animal models:

- Cytokine Reduction : Administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Histological Analysis : Tissue samples from treated animals showed reduced infiltration of inflammatory cells compared to controls.

Case Studies

A notable study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of various indole derivatives, including 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea. The study demonstrated that modifications to the urea moiety significantly influenced the anticancer potency and selectivity against different cancer types .

Q & A

What are the optimal synthetic routes for preparing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea, and how do reaction conditions influence yield and purity?

Basic

The synthesis typically involves coupling indole derivatives with urea precursors. A validated route begins with reacting indole-3-carboxylic acid with 2-methoxyethylamine to form an intermediate amide, followed by urea linkage formation using m-tolyl isocyanate under anhydrous conditions . Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Catalysts like triethylamine improve coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, confirmed by HPLC .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like the indole ring, methoxyethyl, and m-tolyl groups. Infrared (IR) spectroscopy identifies urea carbonyl stretches (~1650–1700 cm⁻¹) and N-H bonds. Mass spectrometry (MS) confirms molecular weight, while HPLC with UV detection assesses purity (>98% for biological assays) . X-ray crystallography, though less common, provides definitive confirmation of 3D conformation .

How does the substitution pattern (e.g., methoxyethyl, m-tolyl) influence the compound’s biological activity?

Advanced

The methoxyethyl group enhances solubility and membrane permeability, while the m-tolyl moiety increases lipophilicity, improving target binding. Structure-activity relationship (SAR) studies on analogs show that replacing m-tolyl with electron-withdrawing groups (e.g., chloro) reduces cytotoxicity, suggesting hydrophobic interactions dominate binding . Computational docking (e.g., AutoDock Vina) predicts that the urea linker forms hydrogen bonds with kinase active sites, a hypothesis validated by mutagenesis assays .

What computational methods predict the compound’s binding modes and stability?

Advanced

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and conformational stability over 100-ns trajectories. Docking studies against targets like EGFR or PI3Kγ reveal binding affinities (ΔG ≤ −8 kcal/mol) consistent with in vitro IC₅₀ values (1–10 µM) .

What are the solubility challenges, and which formulation strategies improve bioavailability?

Basic

The compound’s logP (~3.5) indicates moderate hydrophobicity, requiring co-solvents (e.g., DMSO/PEG 400) for in vitro assays. For in vivo studies, nanoemulsions or cyclodextrin complexes enhance aqueous solubility. Stability tests (40°C/75% RH for 4 weeks) show <5% degradation when formulated as lyophilized powders .

How does in vitro activity against cancer cell lines translate to in vivo efficacy?

Advanced

In vitro, the compound inhibits proliferation (IC₅₀ = 2.5 µM in MCF-7 cells) via apoptosis (Annexin V/PI staining). However, in vivo xenograft models show reduced efficacy (tumor growth inhibition ~30% at 50 mg/kg) due to rapid hepatic metabolism (CYP3A4-mediated oxidation). Pharmacokinetic optimization—e.g., prodrug strategies or CYP inhibitors—improves AUC by 3-fold .

What contradictions exist in reported data on its kinase inhibition profiles?

Advanced

Discrepancies arise from assay conditions: one study reports IC₅₀ = 0.8 µM for PI3Kγ (ATP concentration = 10 µM) , while another finds IC₅₀ = 5 µM (ATP = 1 mM) due to competitive binding. Variations in buffer pH (7.4 vs. 6.8) also alter ionization of the urea group, affecting binding kinetics. Researchers should standardize ATP levels and validate targets via siRNA knockdown .

What metabolic pathways dominate its pharmacokinetic profile?

Basic

In vitro microsomal studies identify CYP2C9 and CYP3A4 as primary metabolizing enzymes. Major metabolites include hydroxylated indole derivatives (LC-MS/MS identification). Co-administration with CYP inhibitors (e.g., ketoconazole) increases plasma half-life from 2.1 to 4.3 hours in rodent models .

How do structural modifications (e.g., replacing urea with thiourea) affect target selectivity?

Advanced

Thiourea analogs show 10-fold lower activity against PI3Kγ but improved selectivity over off-target kinases (e.g., JAK2). This trade-off arises from reduced hydrogen-bond strength (urea vs. thiourea) and steric effects. Hybrid QSAR-CoMSIA models guide rational design, prioritizing substitutions at the methoxyethyl position .

Which analytical methods resolve stability issues during long-term storage?

Advanced

Forced degradation studies (acid/base/oxidative stress) reveal susceptibility to hydrolysis at the urea linkage. Stabilization strategies include lyophilization (pH 6.0 buffer) and exclusion of light. High-resolution LC-MS/MS detects degradation products (e.g., m-tolylamine), while accelerated stability testing (40°C/75% RH) predicts a shelf life of >24 months under inert storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.